![molecular formula C10H16ClNSi B14804177 1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride](/img/structure/B14804177.png)
1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride
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Overview
Description
1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride is a chemical compound with the molecular formula C10H16ClNSi. It is a derivative of azasiline, a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a silicon atom within its structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3,4-tetrahydrobenzo[d][1,3]azasiline and dimethylchlorosilane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Formation of the Compound: The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Production: Depending on the scale, the production can be carried out in batch or continuous reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final compound.
Chemical Reactions Analysis
2.1. Alkylation and Quaternization
The dimethylamine group may undergo further alkylation. For example, analogous azasiline methiodides form via reaction with methyl iodide, as seen in related tetrahydrobenzoazasiline systems :
R3N+CH3I→R3N+CH3⋅I−
Conditions : Typically conducted in dry solvents (e.g., acetonitrile) under inert atmosphere .
2.2. Acid-Base Reactions
The hydrochloride salt can be deprotonated in basic media to regenerate the free base:
R3NH+⋅Cl−+NaOH→R3N+NaCl+H2O
Applications : Useful for modifying solubility or further functionalization .
2.3. Electrophilic Aromatic Substitution
The benzo-fused ring may undergo reactions such as nitration or sulfonation. For example, nitration of similar benzannulated heterocycles occurs preferentially at the para position relative to the heteroatom .
Comparative Reactivity Data
Mechanistic Considerations
Scientific Research Applications
1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]oxasiline hydrochloride: Similar structure but with an oxygen atom instead of silicon.
1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]thiasiline hydrochloride: Contains a sulfur atom instead of silicon.
1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]phosphasiline hydrochloride: Contains a phosphorus atom instead of silicon.
Uniqueness
1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride, and how can its purity be validated?
- Methodology : Synthesis typically involves condensation reactions under acidic or reflux conditions. For example, analogous heterocyclic systems (e.g., tetrahydroisoquinoline derivatives) are synthesized via cyclization of precursors with substituted aldehydes or ketones in ethanol under reflux, followed by hydrochlorination .
- Purity Validation : Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Compare retention times and spectral data against reference standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Adhere to institutional Chemical Hygiene Plans, including:
- Use of fume hoods for synthesis and handling.
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Emergency procedures for spills or exposure, documented in safety data sheets (SDS) for structurally similar compounds .
Advanced Research Questions
Q. How can computational chemistry tools optimize the synthesis and reaction pathways for this compound?
- Methodology :
- Apply quantum chemical calculations (e.g., Density Functional Theory, DFT) to model transition states and reaction energetics, as demonstrated by ICReDD’s reaction path search methods .
- Use molecular dynamics simulations to explore solvent effects and catalyst interactions. Software like Gaussian or ORCA can predict optimal conditions (temperature, solvent polarity) to maximize yield .
Q. How should researchers resolve discrepancies in reported biological activity data for this compound?
- Methodology :
- Conduct meta-analyses to identify variables (e.g., assay type, cell lines, concentration ranges) causing contradictions.
- Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and statistical tools (e.g., ANOVA with post-hoc tests).
- Leverage cheminformatics platforms to cross-reference bioactivity data and identify outliers .
Q. What advanced analytical techniques are recommended for elucidating the compound’s stereochemistry and stability?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration and crystal packing effects.
- Dynamic NMR (DNMR) : Study conformational dynamics in solution.
- Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via LC-MS .
Q. Data Analysis and Experimental Design
Q. How can researchers design robust experiments to study this compound’s interaction with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for protein targets.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Pre-screen binding poses using AutoDock Vina or Schrödinger Suite before wet-lab validation .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodology :
- Implement Design of Experiments (DoE) to optimize parameters (reaction time, temperature, stoichiometry).
- Use Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) for real-time monitoring.
- Statistical Process Control (SPC) charts to track purity and yield trends .
Q. Contradiction Analysis and Validation
Q. How to address conflicting spectral data (e.g., NMR shifts) between synthetic batches?
- Methodology :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity.
- Spiking Experiments : Add authentic reference material to identify impurities.
- Collaborative Cross-Validation : Share raw data with independent labs for reproducibility checks .
Q. Tables for Methodological Reference
Properties
Molecular Formula |
C10H16ClNSi |
---|---|
Molecular Weight |
213.78 g/mol |
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-3,1-benzazasiline;hydrochloride |
InChI |
InChI=1S/C10H15NSi.ClH/c1-12(2)8-11-7-9-5-3-4-6-10(9)12;/h3-6,11H,7-8H2,1-2H3;1H |
InChI Key |
RFWVDOBIHXJCNF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CNCC2=CC=CC=C21)C.Cl |
Origin of Product |
United States |
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